molecular formula C30H27NO3 B6545687 N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide CAS No. 946306-85-0

N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

Cat. No. B6545687
CAS RN: 946306-85-0
M. Wt: 449.5 g/mol
InChI Key: AUIMAAYWTHCFIR-UHFFFAOYSA-N
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Description

The compound is a benzamide, which is an amide derived from benzoic acid. It contains a biphenyl group, which consists of two phenyl rings connected by a single bond, and a benzofuran group, which is a heterocyclic compound consisting of a fused benzene and furan ring. The compound also appears to have dimethyl groups and a methoxy group attached to the benzofuran ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and the heterocyclic benzofuran group. The biphenyl group could potentially exhibit atropisomerism, which is a form of stereoisomerism resulting from the restricted rotation around a single bond .


Chemical Reactions Analysis

Biphenyl compounds can undergo electrophilic aromatic substitution reactions, and the benzofuran ring might undergo nucleophilic aromatic substitution. The amide group could potentially undergo hydrolysis under acidic or basic conditions .

Safety and Hazards

Many biphenyl compounds are relatively non-toxic, but some, like polychlorinated biphenyls (PCBs), are toxic and environmentally persistent. Without more information, it’s hard to predict the specific safety and hazards associated with this compound .

Future Directions

Biphenyl compounds and benzofurans are both areas of active research in medicinal chemistry, so it’s possible that this compound or similar compounds could have potential applications in drug discovery .

properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-phenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO3/c1-30(2)19-24-11-8-14-27(28(24)34-30)33-20-21-15-17-23(18-16-21)29(32)31-26-13-7-6-12-25(26)22-9-4-3-5-10-22/h3-18H,19-20H2,1-2H3,(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIMAAYWTHCFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1,1'-biphenyl]-2-yl}-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide

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